molecular formula C19H15ClF7N5O2 B602828 Umibecestat CAS No. 1387560-01-1

Umibecestat

Katalognummer: B602828
CAS-Nummer: 1387560-01-1
Molekulargewicht: 513.8 g/mol
InChI-Schlüssel: PSBBWFNMHDUTRH-DLBZAZTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Umibecestat, also known as CNP520, is a small-molecule inhibitor of the beta-site amyloid precursor protein cleaving enzyme-1 (BACE1). It was developed by Novartis Pharmaceuticals Corporation and Amgen Inc. for the potential treatment and prevention of Alzheimer’s disease. BACE1 is an aspartyl protease enzyme that plays a crucial role in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Umibecestat involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process begins with the preparation of 3-chloro-5-trifluoromethyl-pyridine-2-carboxylic acid, which is then coupled with a 5-amino-3,6-dimethyl-6-trifluoromethyl-3,6-dihydro-2H-[1,4]oxazin-3-yl derivative. The final product is obtained through a series of purification steps to ensure high purity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, stringent quality control measures, and efficient purification techniques to produce the compound in bulk quantities .

Analyse Chemischer Reaktionen

Reaktionstypen: Umibecestat unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Amino- und Trifluormethylgruppen. Diese Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die gewünschte Produktbildung zu gewährleisten.

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, wobei eine hohe Reinheit und spezifische Stereochemie für seine biologische Aktivität erforderlich ist .

Wissenschaftliche Forschungsanwendungen

Cognitive Effects

The trials reported early mild cognitive decline among participants treated with umibecestat, which reversed shortly after discontinuation of the drug. This suggests that while this compound may induce temporary cognitive effects, these are not indicative of neurodegeneration . The cognitive assessments included standardized tests such as the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS), where differences from placebo were noted but did not persist after treatment cessation .

Efficacy Data Table

StudyPopulationDose (mg)DurationKey Findings
Phase 2aHealthy adults ≥60 years2-853 monthsSafe; significant Aβ reduction
API Generation StudiesCognitively unimpaired at genetic risk15 & 50~7 monthsEarly cognitive decline; reversible effects

Implications for Future Research

The findings from the clinical trials underscore the need for further investigation into the timing and dosing strategies for BACE inhibitors like this compound. Researchers suggest that earlier intervention might yield more favorable outcomes in preventing Alzheimer's disease progression. Moreover, understanding the mechanisms behind the reversible cognitive decline observed during treatment could inform future therapeutic approaches and patient management strategies .

Vergleich Mit ähnlichen Verbindungen

Umibecestat wird mit anderen BACE1-Inhibitoren wie Verubecestat, Lanabecestat und Elenbecestat verglichen. Diese Verbindungen teilen einen ähnlichen Wirkmechanismus, unterscheiden sich aber in ihrer chemischen Struktur, Selektivität und pharmakokinetischen Profilen:

Die Einzigartigkeit von this compound liegt in seiner überlegenen Selektivität für BACE1 gegenüber anderen Proteasen und seinem günstigen pharmakokinetischen Profil, das eine effektive Penetration in das Gehirn und eine anhaltende Hemmung der Amyloid-beta-Produktion ermöglicht .

Biologische Aktivität

Umibecestat, also known as CNP520, is a potent β-secretase (BACE1) inhibitor that has been investigated primarily for its potential role in the prevention of Alzheimer's disease (AD). This article reviews the biological activity of this compound, focusing on its pharmacological properties, clinical findings, and the implications of its use in Alzheimer's disease prevention.

This compound functions by inhibiting BACE1, an enzyme responsible for the cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ in the brain is a hallmark of Alzheimer's disease. By reducing Aβ production, this compound aims to slow or prevent the onset of cognitive decline associated with AD.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : Moderate absorption rate with peak plasma concentration (Tmax) occurring within 1–8 hours post-dose.
  • Half-life : Terminal half-life ranges from 61.3 to 109 hours, allowing for once-daily dosing.
  • Distribution : High protein binding (95.9%) and significant penetration through the blood-brain barrier.
  • Dosing : Clinical trials have utilized doses ranging from 15 mg to 50 mg daily, with predictions of achieving approximately 70% to 90% BACE inhibition at these doses .

Cognitive Effects

The Alzheimer's Prevention Initiative (API) Generation Studies evaluated this compound's effects on cognitively unimpaired individuals at genetic risk for AD. Key findings include:

  • Cognitive Decline : Participants treated with this compound exhibited a statistically significant but non-progressive decline in cognitive performance on assessments such as the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) and the API Preclinical Composite Cognitive test during treatment .
  • Reversibility : Importantly, cognitive decline was reversible; median follow-up after washout indicated no significant differences between this compound and placebo groups, suggesting that any cognitive impairment was not permanent .

Safety Profile

This compound has shown a favorable safety profile in clinical trials:

  • Cardiovascular Effects : No clinically relevant effects on ECG parameters or heart rate were observed even at supratherapeutic doses .
  • Tolerability : In a pooled analysis of Phase I/IIa trials involving healthy participants aged ≥60 years, this compound was well tolerated with no significant neurological impairment reported .

Data Summary from Clinical Trials

Study PhasePopulationDosing RegimenDurationKey Findings
Phase I/IIaHealthy adults15 mg to 50 mg dailyUp to 3 monthsSafe and well tolerated; no significant cardiovascular effects
API Generation StudiesCognitively unimpaired APOE ε4 carriers15 mg or 50 mg dailyAverage 7 months + follow-upMild cognitive decline observed; reversible post-washout

Case Studies and Observations

  • Cognitive Assessments : In trials where participants received this compound, immediate and delayed recall deficits were noted on cognitive tests, particularly among those with higher baseline amyloid levels. However, these deficits resolved after discontinuation of the drug .
  • Longitudinal Analysis : Follow-up assessments indicated that cognitive performance returned to baseline levels within four months post-treatment cessation, reinforcing the notion that this compound's cognitive side effects are transient and manageable .

Eigenschaften

IUPAC Name

N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF7N5O2/c1-16(7-34-17(2,15(28)32-16)19(25,26)27)13-10(21)3-4-11(30-13)31-14(33)12-9(20)5-8(6-29-12)18(22,23)24/h3-6H,7H2,1-2H3,(H2,28,32)(H,30,31,33)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBBWFNMHDUTRH-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CO[C@@](C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1387560-01-1
Record name Umibecestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1387560011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UMIBECESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4612B80545
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.